2-{1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-3-yl}-1,3-benzoxazole
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Overview
Description
The molecule “2-[1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-3-yl]-1,3-benzoxazole” is a complex organic compound. It contains several functional groups and rings including a piperidine ring, a thiadiazole ring, and a benzoxazole ring. The methoxyethyl group attached to the thiadiazole ring suggests that the molecule might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. It would contain a benzoxazole ring attached to a piperidine ring, which is further attached to a thiadiazole ring. The thiadiazole ring would have a methoxyethyl group attached to it .Chemical Reactions Analysis
The reactivity of this molecule would depend on the specific conditions and reagents used. The presence of various heterocycles in the molecule could potentially allow for a variety of chemical transformations .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, functional groups, and the presence of any charged groups would all influence its properties .Properties
IUPAC Name |
2-[1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-3-yl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-22-10-8-15-19-17(24-20-15)21-9-4-5-12(11-21)16-18-13-6-2-3-7-14(13)23-16/h2-3,6-7,12H,4-5,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDUQGISPAQXLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NSC(=N1)N2CCCC(C2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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